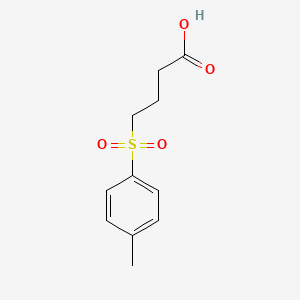

4-(4-METHYLBENZENESULFONYL)BUTANOIC ACID

Description

4-(4-Methylbenzenesulfonyl)butanoic acid is a sulfonated organic compound featuring a butanoic acid backbone substituted with a 4-methylbenzenesulfonyl group. The methyl group on the benzene ring likely improves metabolic stability compared to halogenated analogs .

Properties

IUPAC Name |

4-(4-methylphenyl)sulfonylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-9-4-6-10(7-5-9)16(14,15)8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJQZEFAJVWWEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502539 | |

| Record name | 4-(4-Methylbenzene-1-sulfonyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29193-67-7 | |

| Record name | 4-(4-Methylbenzene-1-sulfonyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylbenzenesulfonyl)butanoic acid can be achieved through several methods. One common approach involves the sulfonation of 4-methylbenzenesulfonyl chloride with butanoic acid under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes using specialized reactors. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylbenzenesulfonyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfinyl or sulfhydryl derivatives.

Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

One of the notable applications of 4-(4-methylbenzenesulfonyl)butanoic acid is in the development of anti-inflammatory drugs. Research indicates that derivatives of butyric acid, including this compound, exhibit significant anti-inflammatory effects by modulating immune responses. The compound has been shown to inhibit histone deacetylases (HDACs), which play a critical role in inflammation pathways. This inhibition can lead to increased expression of anti-inflammatory cytokines and regulatory T cells, making it a candidate for treating inflammatory diseases such as ulcerative colitis and Crohn's disease .

Case Study: Ulcerative Colitis Treatment

A study conducted by Furusawa et al. demonstrated that butyrate derivatives could induce differentiation of colonic regulatory T cells, which are essential for maintaining intestinal homeostasis and suppressing inflammation. The administration of this compound in animal models resulted in reduced inflammatory markers and improved histological scores in colonic tissues .

Herbicide Development

The compound has potential applications as a herbicide due to its structural similarity to other known herbicides. It can be modified to enhance its efficacy against specific weed species. Research into its effectiveness against broadleaf weeds has shown promising results, suggesting that it could be developed into an environmentally friendly herbicide alternative .

Case Study: Weed Control Efficacy

In trials conducted on various crops, formulations containing this compound demonstrated effective post-emergence control of several weed species without adversely affecting crop yield. This positions the compound as a viable candidate for sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 4-(4-Methylbenzenesulfonyl)butanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The butanoic acid moiety may also play a role in modulating the compound’s biological effects by interacting with cellular membranes and receptors.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonated Butanoic Acid Derivatives

Key Observations:

- Electron-Withdrawing Groups (EWGs): Bromine (in ) and fluorine (in ) increase molecular weight and acidity compared to methyl-substituted analogs.

- Acidity: The pKa of 4.06 in suggests moderate acidity, comparable to acetic acid, influenced by the sulfonyl and fluorine groups.

Research Findings and Trends

- Solubility: Sulfonyl groups (e.g., in ) improve aqueous solubility, with logP values typically <2.4.

- Thermal Stability: Methyl-substituted derivatives (e.g., target compound) exhibit higher melting points than halogenated analogs (e.g., 67°C in vs. predicted >100°C for methyl derivatives).

- Biological Activity: Sulfonamides like show promise in inhibiting enzymes such as carbonic anhydrase due to zinc-binding sulfonyl oxygen .

Biological Activity

4-(4-Methylbenzenesulfonyl)butanoic acid, also known as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄O₄S, and it features a butanoic acid backbone with a para-methylbenzenesulfonyl group. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell wall synthesis and inhibition of essential metabolic pathways.

2. Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, it has shown promising results in inhibiting the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways such as the MAPK/ERK pathway .

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. It appears to reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. For example:

- Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, leading to altered physiological responses.

- Receptor Modulation : The compound may act on various receptors involved in pain and inflammation, contributing to its analgesic effects .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting potent antimicrobial activity.

Case Study 2: Cancer Cell Line Studies

In another investigation, the effect of this compound on MCF-7 breast cancer cells was assessed. The study found that treatment with 50 µM of this compound resulted in a significant reduction in cell viability (approximately 70% inhibition) after 48 hours, indicating strong anticancer properties.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-(4-methylbenzenesulfonyl)butanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves sulfonylation of amino precursors. For example, 2-aminopyridine derivatives react with 4-methylbenzenesulfonyl chloride in dichloromethane (CH₂Cl₂) at pH 8 to form sulfonamide intermediates. Subsequent carboxylation or oxidation steps yield the target compound. Reaction optimization includes pH control (to avoid side reactions) and stoichiometric monitoring of sulfonyl chloride .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming sulfonyl and butanoic acid moieties. Infrared (IR) spectroscopy identifies functional groups (e.g., S=O stretching at ~1150–1300 cm⁻¹, carboxylic acid O-H at ~2500–3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound in a laboratory setting?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods during synthesis due to potential irritant properties of sulfonyl intermediates. Store in airtight containers at 2–8°C to avoid moisture absorption or decomposition .

Advanced Research Questions

Q. How does X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K reveals dihedral angles between aromatic rings (e.g., 74.33° between pyridine and sulfonyl-linked benzene rings) and π-π stacking interactions (centroid distances ≈3.63 Å). These data clarify steric hindrance and conformational stability, which impact reactivity .

Q. What strategies mitigate contradictions in solubility data during purification?

- Methodological Answer : Solubility discrepancies arise from polymorphic forms or residual solvents. Recrystallization in mixed solvents (e.g., ethanol/water) under controlled cooling rates improves purity. Thermogravimetric analysis (TGA) monitors solvent retention, while differential scanning calorimetry (DSC) identifies polymorph transitions .

Q. How do π-π stacking and hydrogen bonding influence the solid-state stability of this compound?

- Methodological Answer : SCXRD shows that π-π interactions between sulfonyl-linked aromatic rings stabilize crystal packing. Hydrogen bonds between carboxylic acid groups (O-H···O=S) further enhance lattice cohesion. Computational modeling (e.g., DFT) quantifies interaction energies to predict stability under varying conditions .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm separates sulfonic acid byproducts. Limit of detection (LOD) can be improved using tandem mass spectrometry (LC-MS/MS). Internal standards (e.g., deuterated analogs) correct matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.